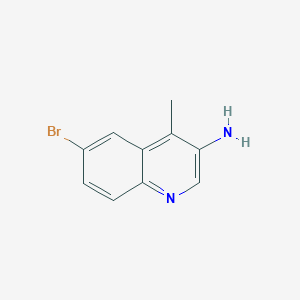

6-Bromo-4-methylquinolin-3-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“6-Bromo-4-methylquinolin-3-amine” is a chemical compound with the molecular formula C10H9BrN2 and a molecular weight of 237.10 . It is a derivative of quinoline, a heterocyclic aromatic compound .

Synthesis Analysis

The synthesis of quinoline derivatives, such as “6-Bromo-4-methylquinolin-3-amine”, has been a subject of interest in the field of synthetic organic chemistry . Classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach have been used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis

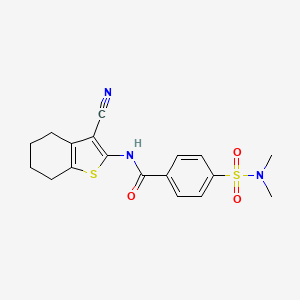

The molecular structure of “6-Bromo-4-methylquinolin-3-amine” can be represented by the SMILES notation: CC1=CC=NC2=CC=C(Br)C=C12 . This indicates that the compound has a quinoline core structure with a bromine atom at the 6th position and a methyl group at the 4th position .科学的研究の応用

Synthesis of Heterocyclic Compounds

"6-Bromo-4-methylquinolin-3-amine" is instrumental in the one-pot synthesis of dynamic benzoxazinones and corresponding quinazolinones with anticipated biological activity. These reactions involve transformations toward creating compounds expected to possess interesting biological properties (El-Hashash et al., 2016). Additionally, it has been used in the synthesis of 2,3-disubstituted-4(3H)-quinazolinones under solvent-free conditions and microwave irradiation, showcasing its versatility in facilitating complex chemical reactions (Mohammadi & Hossini, 2011).

Biological Activity and Material Science

It serves as a building block in the creation of probes for metal ion sensing, demonstrating remarkable differences in sensing properties for Al3+ and Zn2+ ions. This application underscores its role in developing chemosensors with potential environmental and biological utility (Hazra et al., 2018). Furthermore, derivatives of "6-Bromo-4-methylquinolin-3-amine" have shown potent apoptosis-inducing activities, marking their significance in anticancer research and the development of therapeutic agents with high blood-brain barrier penetration (Sirisoma et al., 2009).

Analytical and Pharmacological Applications

The compound is pivotal in the synthesis of quinazolinone derivatives known for their pharmacological importance, such as anti-inflammatory, analgesic, and antibacterial activities (Rajveer et al., 2010). It also finds application in the comprehensive profiling and quantitation of amine group-containing metabolites, highlighting its utility in analytical chemistry (Boughton et al., 2011).

将来の方向性

特性

IUPAC Name |

6-bromo-4-methylquinolin-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2/c1-6-8-4-7(11)2-3-10(8)13-5-9(6)12/h2-5H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKGDKJIYBYNMHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(C=CC2=NC=C1N)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-4-methylquinolin-3-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-cyanocyclohexyl)-2-{[4-(trifluoromethoxy)phenyl]amino}acetamide](/img/structure/B2712190.png)

![7-Methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2712191.png)

![5-chloro-2-nitro-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2712202.png)

![7-(3-chloro-2-methylphenyl)-2-(2-chloro-6-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2712203.png)

![3-amino-N-(naphthalen-1-yl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2712208.png)

![N-(2,3-dimethylphenyl)-2-[(3-ethyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2712210.png)